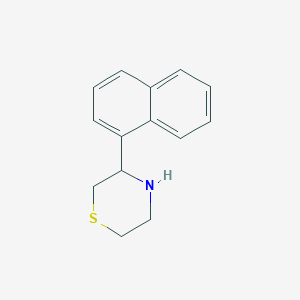

3-(Naphthalen-1-yl)thiomorpholine

Description

3-(Naphthalen-1-yl)thiomorpholine (CAS No. 914349-66-9) is a thiomorpholine derivative characterized by a sulfur-containing six-membered ring (thiomorpholine) substituted with a naphthalen-1-yl group at the 3-position. This compound is synthesized via N-arylation reactions, as demonstrated in analogous thiomorpholine derivatives, such as the transition metal-free coupling of thiomorpholine with aryl iodonium salts . Analytical characterization methods include NMR spectroscopy and X-ray crystallography, with structural studies revealing key geometric parameters, such as bond lengths and torsional angles, critical for understanding its reactivity .

Properties

IUPAC Name |

3-naphthalen-1-ylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-16-9-8-15-14/h1-7,14-15H,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROQJAPTCKSEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661711 | |

| Record name | 3-(Naphthalen-1-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-66-9 | |

| Record name | 3-(Naphthalen-1-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with a naphthalene derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with 1-bromonaphthalene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the thiomorpholine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified thiomorpholine derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)thiomorpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)thiomorpholine depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom in the thiomorpholine ring can form interactions with metal ions or other biomolecules, influencing its biological activity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiomorpholine Derivatives

Key Observations :

- Molecular Weight : The naphthalen-1-yl substituent increases molecular weight compared to phenyl or pyridinyl analogs, influencing solubility and diffusion properties.

- Electronic Effects : The electron-rich naphthalene ring enhances π-π stacking interactions, whereas electron-withdrawing groups (e.g., nitro in 4-(4-Nitrophenyl)thiomorpholine) alter reactivity in substitution reactions .

Stability and Handling

- Thermal Stability : Thermogravimetric analysis (TGA) of related compounds (e.g., 4-(4-Nitrophenyl)thiomorpholine) shows decomposition above 200°C, suggesting moderate thermal stability .

- Storage : Most thiomorpholine derivatives are stored at 2–8°C under inert atmospheres to prevent oxidation of the sulfur atom .

Biological Activity

3-(Naphthalen-1-yl)thiomorpholine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and antifungal properties. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a thiomorpholine ring attached to a naphthalene moiety. Its chemical formula is , and it features a sulfur atom within the morpholine structure, which contributes to its unique reactivity and biological properties.

Structural Formula

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In particular, it has been shown to be effective against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

This data suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It was tested against common fungal pathogens, including Candida albicans.

Case Study: Antifungal Efficacy

The following table summarizes the antifungal activity of this compound:

| Fungus | MIC (µg/mL) |

|---|---|

| Candida albicans | 15.0 |

| Aspergillus niger | 30.0 |

These results indicate that the compound possesses significant potential as an antifungal agent.

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways. The presence of sulfur in its structure may enhance its interaction with thiol groups in microbial proteins, leading to inhibition of growth.

Proposed Mechanisms

- Membrane Disruption : The compound may integrate into microbial membranes, altering permeability.

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.